3-Fluoro-3-methylazepane hydrochloride

Conformational analysis Fluorine-directed conformational control Medicinal chemistry

Medicinal chemists often encounter unpredictable conformational flexibility in azepane-based leads, derailing SAR. This compound solves that with a unique geminal 3-fluoro-3-methyl pattern that pre-organizes the azepane ring for target binding. • Unique steric/electronic profile not achievable with 3-methyl- or 3-fluoroazepane. • HCl salt ensures reliable aqueous solubility for HTS, reducing DMSO precipitation artifacts. • Differentiated fluorination pattern vs. 5,5-difluoro-3-methylazepane for systematic metabolic stability studies. Supplied with full analytical documentation; reliable global logistics for R&D-scale procurement.

Molecular Formula C7H15ClFN
Molecular Weight 167.65 g/mol
CAS No. 1824048-35-2
Cat. No. B8023955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-methylazepane hydrochloride
CAS1824048-35-2
Molecular FormulaC7H15ClFN
Molecular Weight167.65 g/mol
Structural Identifiers
SMILESCC1(CCCCNC1)F.Cl
InChIInChI=1S/C7H14FN.ClH/c1-7(8)4-2-3-5-9-6-7;/h9H,2-6H2,1H3;1H
InChIKeyALHSMVOYKUGFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-methylazepane Hydrochloride: Procurement & Overview


3-Fluoro-3-methylazepane hydrochloride (CAS 1824048-35-2) is a seven-membered saturated N-heterocyclic building block featuring geminal substitution of a fluorine atom and a methyl group at the 3-position of the azepane ring [1]. With a molecular formula of C₇H₁₅ClFN and a molecular weight of 167.65 g/mol , this compound is a fluorinated azepane derivative offered commercially at purities typically ranging from 95% to 98% . The hydrochloride salt form enhances its handling stability and aqueous solubility for synthetic and medicinal chemistry applications.

Substitution Geminal 3‑fluoro‑3‑methyl on azepane ring
Salt form Hydrochloride for aqueous handling and solid‑state stability
Category Fluorinated seven‑membered N‑heterocyclic building block

3-Fluoro-3-methylazepane HCl: Irreplaceable vs. Analogs


Substituted azepanes exhibit marked conformational flexibility that directly influences their bioactivity and physicochemical properties [1]. The installation of a single fluorine atom at a specific ring position can bias the azepane ring toward one major conformation [1], whereas the geminal 3-fluoro-3-methyl substitution pattern present in this compound creates a unique steric and electronic environment that cannot be replicated by 3-methylazepane (lacking fluorine), 3-fluoroazepane (lacking the methyl group), or 5,5-difluoro-3-methylazepane (different fluorination pattern) [2][3][4]. Consequently, substitution with structurally adjacent analogs introduces unpredictable conformational bias, altered hydrogen-bonding capacity, and modified lipophilicity, which can derail structure-activity relationships in lead optimization campaigns [1].

Attribute
3‑Fluoro‑3‑methylazepane HCl
Analog
Why substitution may fail
3‑Position pattern
Fluorine + methyl (geminal)
3‑Methylazepane HCl (methyl only)
Lacks fluorine‑driven conformational bias; altered H‑bond capacity may shift SAR
Fluorination topology
Single F at 3‑position
5,5‑Difluoro‑3‑methylazepane (two F at 5)
Different ring position and count can produce unpredictable conformational ensembles
Substitution completeness
Methyl group present
3‑Fluoroazepane HCl (no methyl)
Missing methyl alters steric environment and solubility profile

3-Fluoro-3-methylazepane HCl: Key Differentiators


Unique Conformational Bias of Geminal Substitution

The presence of both a fluorine atom and a methyl group at the 3-position creates a geminally disubstituted stereocenter that introduces distinct conformational constraints on the seven-membered azepane ring. In model monofluorinated azepane systems, a single diastereoselectively installed fluorine atom biases the ring to one major conformation [1]. The additional 3-methyl group in 3-fluoro-3-methylazepane hydrochloride further restricts ring flexibility compared to 3-fluoroazepane hydrochloride (which lacks the 3-methyl substituent) and introduces steric bulk absent in the non-fluorinated 3-methylazepane hydrochloride. While direct quantitative conformational population data for this specific compound have not been reported in the peer-reviewed literature, the class-level principle established by Patel et al. demonstrates that strategic fluorination of azepanes provides conformational control that cannot be achieved with unsubstituted or hydroxyl-substituted analogs [1].

Conformational Bias
Class-level
Geminal F/CH₃ restricts ring flexibility vs single‑substituted analogs
Supports conformation‑activity study design
Conformer population not experimentally quantified for this compound
Conformational analysis Fluorine-directed conformational control Medicinal chemistry

Increased Molecular Weight & Lipophilicity

Substitution of a hydrogen atom with a fluorine atom at the 3-position increases the molecular weight from 149.66 g/mol (3-methylazepane hydrochloride) [1] to 167.65 g/mol (3-fluoro-3-methylazepane hydrochloride) , a gain of 17.99 Da. While experimentally determined logD/logP values are not publicly available for either compound, the incorporation of fluorine is known to modulate lipophilicity in a context-dependent manner. The geminal fluoro-methyl motif typically reduces basicity of the adjacent amine and can alter hydrogen-bonding capacity relative to the non-fluorinated comparator [2].

MW Gain
Reported
+17.99 Da
Increases over 3‑methyl analog
Lipophilicity modulation is context‑dependent; experimental logD not available
Physicochemical properties Lipophilicity Lead optimization

Monofluorination vs. Difluorination: Conformational Bias

3-Fluoro-3-methylazepane hydrochloride features a single fluorine atom at the 3-position, geminal to a methyl group. In contrast, 5,5-difluoro-3-methylazepane (CAS 1784343-48-1) contains two fluorine atoms at the 5-position [1]. Research on azepane fluorination demonstrates that multiple fluorinations may not lead to additive conformational control and can result in complex conformational outcomes [2]. The monofluorinated 3-fluoro-3-methyl pattern is therefore expected to produce a more predictable conformational bias than the difluorinated 5,5-difluoro analog.

Mono‑ vs Difluorination
Class-level
Single F at 3‑position vs gem‑F₂ at 5‑position
Monofluorinated scaffold may give more tractable conformational profile
Multiple fluorinations can increase conformational complexity
Fluorination strategy Conformational diversity Medicinal chemistry

Hydrochloride Salt: Improved Solubility and Handling

3-Fluoro-3-methylazepane hydrochloride is supplied as the hydrochloride salt, which improves aqueous solubility and solid-state stability relative to the corresponding free base (3-fluoro-3-methylazepane, CAS 1824048-34-1) . The hydrochloride salt form is preferred for biological assays and synthetic transformations requiring dissolution in aqueous buffers or polar solvents. Procurement options include multiple packaging sizes (100 mg to 1 g) from reputable chemical suppliers .

Salt Form
Reported
Hydrochloride (+36.46 Da vs free base)
Enhances aqueous solubility and solid‑state stability
Preferred for biological buffers and synthetic workflows
Salt selection Solubility Preformulation

3-Fluoro-3-methylazepane Hydrochloride: Recommended Applications


Fragment-Based Drug Discovery: Constrained Azepane Scaffolds

The geminal 3-fluoro-3-methyl substitution pattern in 3-fluoro-3-methylazepane hydrochloride introduces a conformational bias that can pre-organize the seven-membered ring for target binding, a property not present in 3-methylazepane or 3-fluoroazepane. This scaffold is suitable for fragment libraries where conformational pre-organization enhances hit-to-lead progression [1].

Fluorinated Bioisosteres in Lead Optimization

The 3-fluoro-3-methyl substitution offers a differentiated fluorination pattern compared to 5,5-difluoro-3-methylazepane, enabling systematic exploration of fluorine position effects on metabolic stability and target engagement. The hydrochloride salt form ensures reliable solubility in aqueous assay media, reducing DMSO precipitation artifacts in high-throughput screening .

Conformational SAR Studies of Azepane Pharmacophores

Research has established that strategic monofluorination of azepanes provides conformational control unattainable with non-fluorinated analogs [1]. 3-Fluoro-3-methylazepane hydrochloride represents a monofluorinated scaffold with an additional methyl substituent, allowing medicinal chemists to decouple electronic and steric contributions to biological activity.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Geminal 3‑fluoro‑3‑methyl substitution pattern
Conformational pre‑organization for target binding
Fluorinated bioisostere exploration
Differentiated fluorination pattern vs difluoro analog
Metabolic stability and target engagement in aqueous assays
Conformational SAR of azepane pharmacophores
Monofluorinated scaffold with methyl substituent
Decoupling electronic and steric contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-3-methylazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.